

Use of isoamyl propionate as a flavoring agent in food science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl propionate*

Cat. No.: B085461

[Get Quote](#)

Isoamyl Propionate: Application Notes for Food Flavoring Introduction

Isoamyl propionate (also known as isopentyl propionate) is a flavoring agent widely utilized in the food industry to impart a characteristic sweet, fruity flavor and aroma.^{[1][2][3]} Its organoleptic profile is commonly described as reminiscent of apricot, pineapple, banana, and pear.^{[1][4][5]} This ester is found naturally in a variety of fruits and fermented products, including apples, melons, tomatoes, beer, and wine.^{[4][6][7][8]} Classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its FEMA number is 2082.^{[5][9][10]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **isoamyl propionate** and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.^{[5][9][10][11]}

These application notes provide researchers, scientists, and product development professionals with comprehensive information on the properties, applications, and relevant experimental protocols for the use of **isoamyl propionate** in food science.

Chemical and Physical Properties

A clear, colorless liquid, **isoamyl propionate** is soluble in ethanol and most fixed oils, but insoluble in water, glycerol, and propylene glycol.^{[5][12]} Its volatility and solubility are key factors in its application as a flavoring agent.

Property	Value	Reference
Chemical Name	3-methylbutyl propanoate	[6][10]
Synonyms	Isopentyl propionate, Isoamyl propanoate	[1][2][6][10]
CAS Number	105-68-0	[2][5][6]
Molecular Formula	C ₈ H ₁₆ O ₂	[1][2][5]
Molecular Weight	144.21 g/mol	[1][2][5]
Appearance	Colorless liquid	[1][2][5][12]
Odor	Fruity, apricot, pineapple-like	[4][5][12]
Boiling Point	159-161 °C	[1][2][5]
Density	0.866-0.871 g/mL at 25°C	[5][12][13]
Refractive Index	1.405-1.409 at 20°C	[1][2][5][12]
Solubility	Soluble in ethanol and most fixed oils; insoluble in water, glycerol, and propylene glycol.	[5][12]

Applications in the Food Industry

Isoamyl propionate is a versatile flavoring agent used across a wide range of food and beverage products to create or enhance fruity notes. Its application is self-limiting due to its distinct flavor profile; exceeding optimal levels can result in an unbalanced and artificial taste.

Food Category	FEMA GRAS Typical Use Level (ppm)
Soft Drinks	3.8
Cold Drinks	13
Candy	38
Baked Goods	6.1
Pudding	0.80 - 3.7

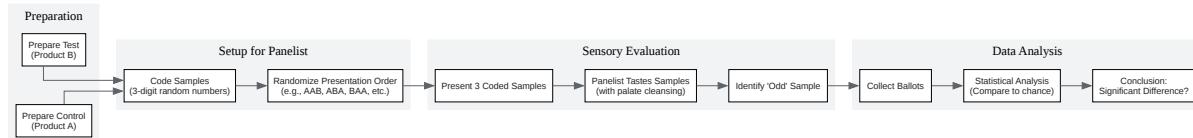
Source: FEMA (mg/kg) as reported by ChemBK.[\[13\]](#)

Experimental Protocols

Protocol for Sensory Evaluation: Triangle Test

The triangle test is a discriminative sensory evaluation method used to determine if a perceptible difference exists between two product formulations, for example, a standard product versus one containing **isoamyl propionate**.[\[4\]](#)[\[6\]](#)[\[11\]](#)[\[14\]](#)

Objective: To determine if the addition of **isoamyl propionate** at a specific concentration creates a sensorially perceptible difference in a food or beverage product.


Materials:

- Control product (without **isoamyl propionate**).
- Test product (with **isoamyl propionate** at the desired concentration).
- Identical tasting cups, coded with random three-digit numbers.[\[1\]](#)
- Palate cleansers (e.g., plain crackers, filtered water).[\[6\]](#)
- Sensory evaluation booths with controlled lighting and temperature.
- Ballots for data collection.
- A panel of 25-50 untrained but screened panelists.[\[14\]](#)

Procedure:

- Sample Preparation: Prepare the control and test products. Ensure both are at the same temperature and serving size.
- Coding: Code the tasting cups with random three-digit numbers. For each panelist, prepare three cups: two containing one product and one containing the other.
- Randomization: The order of presentation of the three samples should be randomized for each panelist to avoid positional bias. The six possible combinations are: AAB, ABA, BAA, BBA, BAB, and ABB (where A is the control and B is the test sample, or vice-versa).[1][4]
- Presentation: Present the three coded samples simultaneously to each panelist.
- Instruction: Instruct panelists to taste the samples from left to right and to identify the "odd" or "different" sample. Panelists should be instructed to make a choice, even if they are uncertain.[6]
- Palate Cleansing: Ensure panelists use palate cleansers between samples to minimize flavor carry-over.[6]
- Data Collection: Panelists record their choice of the "odd" sample on a ballot.
- Data Analysis: The results are analyzed statistically to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Workflow for Triangle Test:

[Click to download full resolution via product page](#)

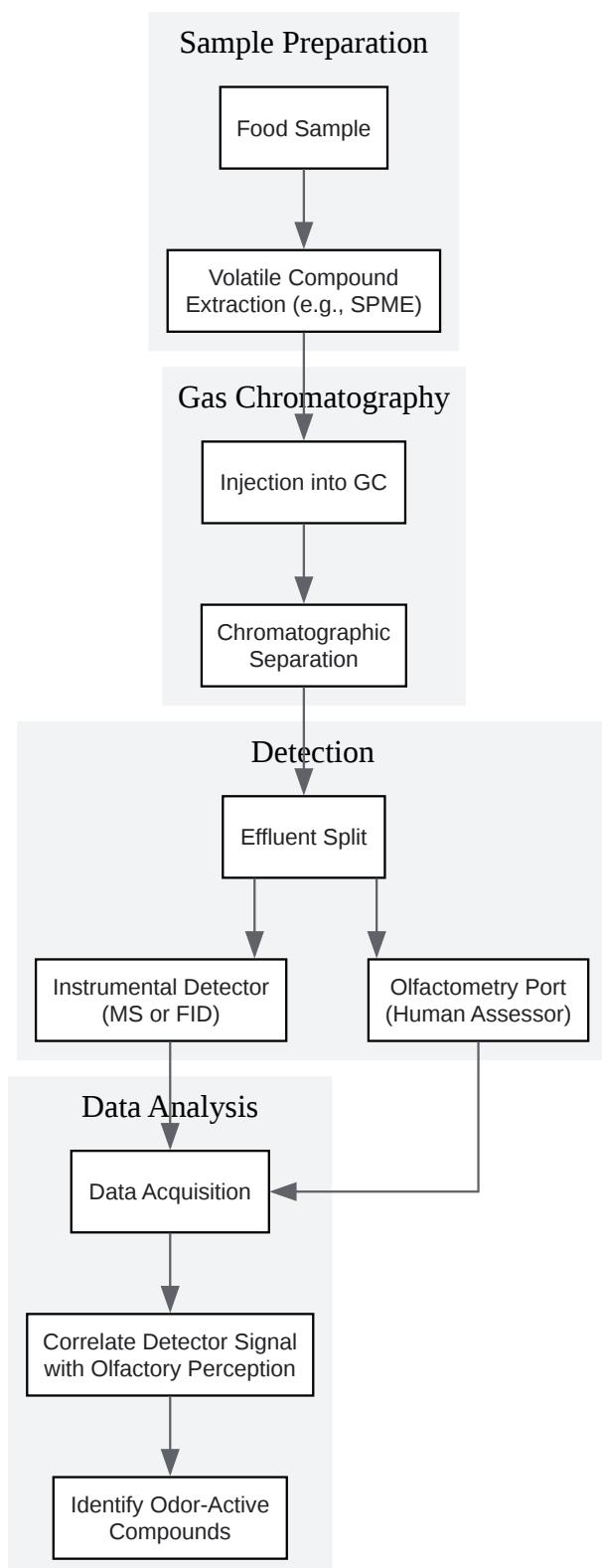
Workflow for the Triangle Test sensory evaluation method.

Protocol for Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds in a sample that contribute to its aroma.[2][15][16] This method combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[16][17]

Objective: To identify and characterize the odor-active compounds, including **isoamyl propionate**, in a food product.

Materials:


- Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
- Olfactometry port (sniffing port).
- Humidifier for the sniffing port air supply.
- Appropriate GC column for flavor analysis (e.g., a polar column like WAX or a non-polar one like DB-5).
- Sample extraction equipment (e.g., solid-phase microextraction (SPME), solvent extraction).

- Trained sensory assessors.

Procedure:

- Sample Preparation: Extract the volatile compounds from the food sample. The choice of extraction method is crucial to obtain a representative aroma profile.[15]
- GC Separation: Inject the extracted volatiles into the GC. The compounds are separated based on their boiling points and polarity as they pass through the column.
- Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the conventional detector (FID or MS) for chemical identification and quantification, while the other is directed to the olfactometry port.[15]
- Olfactory Detection: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and a descriptor for each perceived odor.
- Data Correlation: The data from the instrumental detector (retention time, mass spectrum) is correlated with the sensory data from the olfactometry port. This allows for the identification of the compounds responsible for specific aromas.
- Quantification (Optional): Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor potency of each compound.[17]

Workflow for Gas Chromatography-Olfactometry (GC-O):

[Click to download full resolution via product page](#)

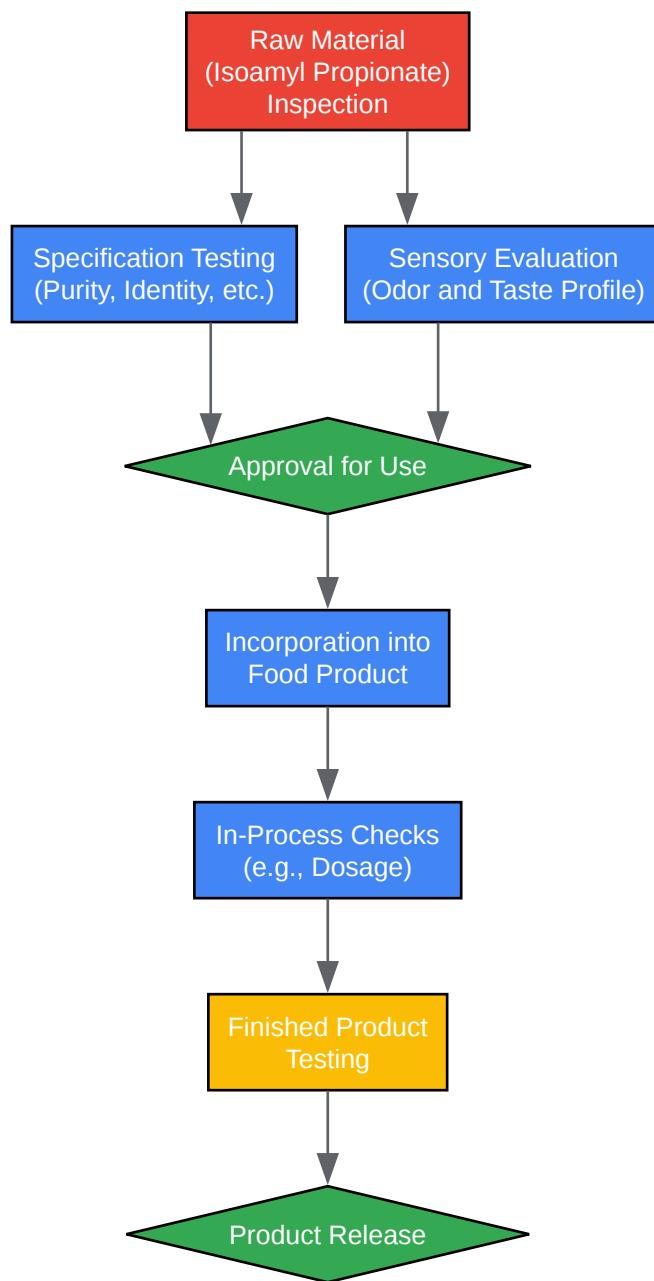
Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Incorporation and Stability

The successful incorporation of volatile esters like **isoamyl propionate** into a food matrix requires careful consideration to ensure stability and a consistent flavor profile throughout the product's shelf life.

Methods of Incorporation:

- Direct Addition: In liquid systems, **isoamyl propionate** can be directly added and mixed. The use of a suitable solvent, such as ethanol, may be necessary for even dispersion.
- Encapsulation: For protection against degradation and controlled release, **isoamyl propionate** can be encapsulated in matrices like proteins or lipids.^[18] This is particularly useful in dry mixes and products undergoing harsh processing conditions.
- Impregnation: Solid carriers can be impregnated with the flavoring agent for later addition to a food product.


Factors Affecting Stability:

- Heat Treatment: High temperatures during processing can lead to the volatilization and loss of **isoamyl propionate**.^[19]
- Oxidation: The presence of oxygen can lead to the degradation of the ester, resulting in off-flavors.^[19]
- Light Exposure: UV light can initiate chemical reactions that alter the flavor compound.^[20]
- Moisture Content: The presence of water can lead to the hydrolysis of the ester back into isoamyl alcohol and propionic acid, especially at non-neutral pH.
- Packaging: The choice of packaging material is critical. It should have good barrier properties to prevent the loss of the volatile flavor and protect against oxygen and light.^[19]

Quality Control

A robust quality control program is essential to ensure the identity, purity, and consistency of **isoamyl propionate** used as a food ingredient.

Quality Control Workflow for Flavoring Agents:

[Click to download full resolution via product page](#)

Quality control workflow for a food flavoring agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measuring Flavor and Sensory Protocols [sensapure.com]
- 2. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. Triangle Test [sensorysociety.org]
- 5. Isoamyl propionate | C8H16O2 | CID 7772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 7. femaflavor.org [femaflavor.org]
- 8. Isoamyl propionate | The Fragrance Conservatory [fragranceconservatory.com]
- 9. femaflavor.org [femaflavor.org]
- 10. JECFA Evaluations-ISOAMYL PROPIONATE- [inchem.org]
- 11. fiveable.me [fiveable.me]
- 12. Food safety and quality: details [fao.org]
- 13. Isoamyl Propionate Iso [chembk.com]
- 14. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 15. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gentechscientific.com [gentechscientific.com]
- 17. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. kevaflavours.com [kevaflavours.com]
- 20. studysmarter.co.uk [studysmarter.co.uk]
- To cite this document: BenchChem. [Use of isoamyl propionate as a flavoring agent in food science]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085461#use-of-isoamyl-propionate-as-a-flavoring-agent-in-food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com